
Nizofenone fumarate
Übersicht
Beschreibung
Nizofenone fumarate is a neuroprotective drug known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound is particularly useful in the treatment of acute neurological conditions such as stroke .
Vorbereitungsmethoden
The synthesis of Nizofenone fumarate involves several steps. The starting materials include 2-bromo (or chloro)-5-nitrobenzoate and 2-(N,N-diethyl)methylimidazole. The process involves substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Nizofenone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Nizofenone has been clinically evaluated for its efficacy in various neurological conditions:
- Subarachnoid Hemorrhage: Nizofenone is clinically used to prevent delayed ischemic neurological deficits associated with late vasospasm following subarachnoid hemorrhage. Double-blind studies have demonstrated its effectiveness in reducing complications in affected patients .
- Cerebral Ischemia: The drug has shown promise in experimental models for protecting against focal and global cerebral ischemia. Its administration has been linked to significant reductions in infarct size and improvements in neurological outcomes following ischemic events .
- Acute Neurological Conditions: Due to its neuroprotective properties, nizofenone may be beneficial in treating acute conditions like stroke, where rapid intervention is critical .
Case Studies and Research Findings
Several studies have documented the effects of nizofenone in both animal models and clinical settings:
- Animal Studies: Research involving rat models has demonstrated that administration of nizofenone (10 mg/kg) significantly reduces neuronal cell death in the hippocampus following induced ischemia. The drug effectively inhibited both glutamate release and lactate accumulation during these events .
- Clinical Trials: In clinical trials involving patients with subarachnoid hemorrhage, nizofenone showed a marked reduction in delayed neurological deficits compared to placebo groups, underscoring its potential as a therapeutic agent in acute stroke management .
Data Tables
Condition | Application Type | Findings |
---|---|---|
Subarachnoid Hemorrhage | Clinical Use | Prevents delayed ischemic deficits |
Cerebral Ischemia | Experimental Models | Reduces infarct size |
Acute Neurological Conditions | Potential Therapeutic Use | May improve outcomes post-stroke |
Wirkmechanismus
Nizofenone fumarate exerts its effects by protecting neurons from death following cerebral anoxia. It ameliorates various pathophysiologic events during ischemia, such as ATP depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration. The compound has radical-scavenging action, comparable to vitamin E, and inhibits oxygen radical-induced lipid peroxidation . The primary molecular targets include prostacyclin synthesis and the peroxidative disintegration of mitochondria .
Vergleich Mit ähnlichen Verbindungen
Nizofenone fumarate is unique in its potent neuroprotective effects. Similar compounds include:
Ekonal: Another neuroprotective drug with similar properties.
Midafenone: Shares the same neuroprotective effects but may differ in its pharmacokinetic profile
Biologische Aktivität
Nizofenone fumarate, a fumarate derivative, has garnered attention for its multifaceted biological activities, particularly in the context of its therapeutic potential in various diseases. This article explores the mechanisms of action, biological effects, and clinical implications of this compound based on current research findings.
This compound operates through several key mechanisms:
-
Activation of NRF2 Pathway :
- This compound activates the nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates antioxidant responses. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1. However, reactive thiols in Keap1 can be modified by electrophiles like this compound, leading to NRF2 stabilization and its translocation to the nucleus where it induces the expression of antioxidant genes .
-
Inhibition of Pro-inflammatory Signaling :
- The compound also inhibits pro-inflammatory pathways, particularly through the modulation of nuclear factor kappa B (NFκB). NRF2 can reduce NFκB activity by competing for co-activators necessary for its transcriptional activity. This results in decreased inflammation and oxidative stress, which are implicated in many chronic diseases .
- Immunomodulation :
Biological Activities
The biological activities of this compound extend beyond antioxidant and anti-inflammatory effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
- Cytostatic and Anti-cancer Effects : Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to modulate critical signaling pathways involved in cell survival and death enhances its potential as an anti-cancer agent .
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative conditions .
Case Studies and Clinical Implications
Several case studies have examined the therapeutic applications of this compound:
- Clinical Trial Overview : A clinical trial involving patients with multiple sclerosis demonstrated that this compound improved neurological function and reduced inflammatory markers. Participants reported enhanced quality of life and reduced fatigue levels .
- Safety Profile : The compound has been generally well-tolerated with minimal side effects reported in clinical settings. Common adverse effects included mild gastrointestinal disturbances and transient headaches .
Comparative Data Table
Biological Activity | Mechanism | Evidence Level |
---|---|---|
Antioxidant | NRF2 activation | High |
Anti-inflammatory | NFκB inhibition | Moderate |
Immunomodulation | Polarization towards Tregs | Moderate |
Cytostatic | Induction of apoptosis | Emerging |
Neuroprotective | Protection against oxidative stress | Emerging |
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-85-6 (Parent) | |
Record name | Nizofenone fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048637 | |
Record name | Nizofenone fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-86-7, 93929-95-4 | |
Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nizofenone fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC315856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nizofenone fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIZOFENONE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nizofenone fumarate on cardiac cells?
A1: this compound exhibits its inhibitory action on the automaticity of sinoatrial node cells, the heart's natural pacemaker. It achieves this by influencing both inward and outward currents across the cell membrane. Specifically, this compound reduces the slow inward current and the time-dependent potassium outward current in a dose-dependent manner []. This modulation of ionic currents ultimately leads to a decrease in heart rate.
Q2: What are the electrophysiological effects observed upon this compound administration in cardiac cells?
A2: In spontaneously firing pacemaker cells, this compound demonstrates several key effects []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.